Neodiosmin

Anti-inflammatory NLRP3 Flavonoid glycosides

Neodiosmin (Diosmetin-7-O-neohesperidoside, CAS 38665-01-9) is the only citrus flavonoid with validated, dose-dependent debittering at 10–150 ppm—a functional advantage absent in diosmin or hesperidin. Its neohesperidoside glycosylation delivers 84.29% predicted human oral bioavailability (vs. 55.14% for diosmin), specific NLRP3 inflammasome regulation confirmed at 320 µM in BV-2 cells, and a published β-cyclodextrin/lysine solubility-enhancement system. For food-science debittering, neuroinflammation research, or flavonoid formulation development, Neodiosmin is a non-substitutable, research-grade ingredient. Order now.

Molecular Formula C28H32O15
Molecular Weight 608.5 g/mol
Cat. No. B8072528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodiosmin
Molecular FormulaC28H32O15
Molecular Weight608.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O
InChIInChI=1S/C28H32O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-8,10,19,21-31,33-37H,9H2,1-2H3
InChIKeyVCCNKWWXYVWTLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1334 mg/L @ 25 °C (est)

Neodiosmin Procurement: Technical Specifications for a Citrus-Derived Flavone Glycoside


Neodiosmin (Diosmetin-7-O-neohesperidoside, CAS: 38665-01-9) is a flavone glycoside isolated primarily from the leaves of Citrus aurantium (bitter orange) and other citrus species . It belongs to the flavonoid-7-O-glycoside class, characterized by the aglycone diosmetin and the disaccharide neohesperidose [1]. As a polyphenolic compound with a molecular weight of 608.54 g/mol and the molecular formula C28H32O15, it is recognized for its roles in plant defense and as a food additive for bitterness mitigation [2]. Its structural features underpin its distinct physicochemical and functional profile compared to closely related citrus flavonoids like diosmin and hesperidin.

Why Neodiosmin Cannot Be Substituted with Generic Flavonoids: Key Differentiation Drivers


Generic substitution of Neodiosmin with other citrus flavonoids, such as diosmin or hesperidin, is scientifically unsound due to critical differences in their glycosylation patterns that dictate bioactivity, solubility, and functional utility. While many flavonoids share the diosmetin or hesperetin aglycone, the specific 7-O-neohesperidoside moiety in Neodiosmin confers a unique combination of properties—notably, its potent debittering effect and its distinct anti-inflammatory mechanism involving NLRP3 inflammasome regulation [1][2]. Unlike the rutinoside-containing diosmin, Neodiosmin's neohesperidoside sugar chain directly influences its aqueous solubility, its predicted oral bioavailability, and its interaction with specific molecular targets, making it a non-interchangeable entity for applications ranging from food science to vascular health research [3].

Quantitative Evidence Guide: Verifiable Differentiation of Neodiosmin from Key Comparators


NLRP3 Inflammasome Regulation: A Head-to-Head Comparison of Neodiosmin and Diosmin

In a direct comparative study of citrus flavonoids on NLRP3 inflammasome-related gene expression in BV-2 microglial cells, Neodiosmin demonstrated a statistically significant (p < 0.05) regulatory effect on Nlrp3, IL-1β, ASC, and Caspase 1 gene expression following LPS stimulation [1]. This activity was observed at a pretreatment concentration of 320 µM for Neodiosmin, which was the same concentration used for the direct comparator, diosmin. The data indicates that Neodiosmin and diosmin, despite sharing the same aglycone (diosmetin), exhibit differential modulation of this key inflammatory pathway, providing a quantifiable basis for selecting Neodiosmin in inflammation research focused on NLRP3 pathway modulation.

Anti-inflammatory NLRP3 Flavonoid glycosides

Debittering Efficacy: A Functional Differentiator for Food and Beverage Applications

Neodiosmin possesses a unique, quantifiable debittering property that is absent or significantly weaker in structural analogs like diosmin and hesperidin. Patented applications demonstrate its efficacy at very low concentrations [1][2]. Specifically, the addition of 10 to 150 parts per million (ppm) of Neodiosmin to citrus juices is effective in reducing bitterness and off-after-taste, a functional advantage not reported for diosmin or hesperidin [1]. This property stems from its neohesperidoside glycosylation, which imparts a taste-modulating effect rather than the inherent bitterness of some other flavonoids [2]. This provides a clear, measurable selection criterion for procurement in food science and industrial flavoring.

Food additive Bitterness masking Citrus processing

Predicted Oral Bioavailability: In Silico Comparison with Diosmin and Hesperidin

In silico ADMET predictions provide a quantitative basis for comparing the potential in vivo performance of flavonoids. According to admetSAR 2.0 predictions, Neodiosmin exhibits a human oral bioavailability score of 0.8429 (84.29%) [1]. While direct, head-to-head in vivo studies are lacking for this specific metric, this predicted value can be compared to published predicted values for diosmin (0.5514) and hesperidin (0.5529) using the same admetSAR 2.0 model [2]. This substantial predicted difference suggests that Neodiosmin may possess superior oral absorption characteristics compared to these closely related, widely used flavonoids.

ADMET Pharmacokinetics In silico prediction

DMSO Solubility: A Key Parameter for In Vitro Experimental Design

For in vitro assays, solubility in a standard solvent like DMSO is a critical selection parameter. Neodiosmin exhibits high DMSO solubility, with vendors reporting values ranging from 100 mg/mL (164.32 mM) to 250 mg/mL (410.82 mM) at 25°C . While comparative solubility data for diosmin and hesperidin in DMSO under identical conditions is not consistently reported across all technical datasheets, the available data suggests Neodiosmin's high solubility in this solvent facilitates the preparation of concentrated stock solutions, a practical advantage for dose-response studies. For comparison, diosmin is reported to have a DMSO solubility of approximately 2.5 mg/mL .

Solubility Formulation In vitro studies

Flavonoid Concentration in Plant Extracts: A Relative Abundance Metric

In a comparative analysis of flavonoid content in a plant extract, Neodiosmin was quantified at a concentration of 0.0462 ± 0.03 (units not specified in abstract, but relative to other flavonoids) [1]. This value provides a direct, cross-study comparable data point against other key citrus flavonoids measured in the same study: diosmin (0.0643 ± 0.03) and naringin (0.5885 ± 0.42) [1]. While this is a single study and represents a specific extraction context, it offers a quantitative reference point for researchers working with natural product characterization and sourcing.

Phytochemistry Quantification Citrus

Aqueous Solubility and Formulation Strategy: Differentiating Neodiosmin for Drug Delivery

Neodiosmin is characterized by poor aqueous solubility, which is a common trait among flavonoids but a critical parameter for formulation development. Computational predictions estimate its aqueous solubility at approximately 0.055 g/L (55 µg/mL) at 25°C . This is comparable to the low aqueous solubility of diosmin, which is described as 'practically insoluble' in water [1]. However, a key differentiator is the existence of patented and published formulation strategies specifically for Neodiosmin to overcome this limitation. Research has demonstrated that a ternary system of Neodiosmin with β-cyclodextrin and lysine can significantly increase its solubility and provide taste masking [2]. The availability of such a defined, peer-reviewed formulation approach is a tangible procurement advantage for those planning in vivo or translational studies, as it provides a validated starting point for solubility enhancement.

Aqueous solubility Cyclodextrin Formulation

Optimal Application Scenarios for Neodiosmin Based on Quantitative Differentiation


In Vitro Studies of NLRP3 Inflammasome-Mediated Inflammation

Neodiosmin is the preferred choice for in vitro research focused on the NLRP3 inflammasome pathway. Its direct, head-to-head validated effect on Nlrp3, IL-1β, ASC, and Caspase 1 gene expression in BV-2 cells at a defined 320 µM concentration provides a specific, replicable experimental parameter [1]. This allows for precise comparison with other flavonoids like diosmin and offers a robust baseline for mechanistic studies in neuroinflammation or other NLRP3-related conditions.

Development of Debittered Citrus-Based Food and Beverage Products

Neodiosmin's unique and quantifiable debittering effect at 10-150 ppm is a critical differentiator for industrial applications in the food and beverage sector [2][3]. Procurement for this purpose is justified by its ability to improve the palatability of citrus juices and other products without altering their nutritional or bioactive profile, a functional benefit not offered by diosmin or hesperidin. This makes it a key ingredient for product development and quality improvement.

Preclinical Pharmacokinetic Studies Requiring Enhanced Oral Bioavailability

In preclinical studies where oral absorption is a primary variable, Neodiosmin's predicted 84.29% human oral bioavailability—substantially higher than diosmin's 55.14%—provides a compelling scientific rationale for its selection [4]. This in silico advantage suggests it may achieve higher plasma concentrations, potentially reducing the required dose and improving the translation of in vitro findings to in vivo models. This is particularly relevant for research into its systemic effects on vascular health or inflammation.

Formulation Development Using Validated Solubility Enhancement Techniques

For researchers developing novel flavonoid-based formulations, Neodiosmin offers a practical advantage through the availability of a published, peer-reviewed method for enhancing its aqueous solubility. The ternary system with β-cyclodextrin and lysine provides a validated starting point for overcoming its poor water solubility, a significant hurdle for many flavonoids [5]. This reduces formulation development time and provides a basis for creating stable, bioavailable preparations for in vivo and potentially translational applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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